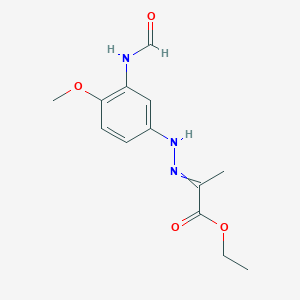
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl pyruvate-3-formylamino-4-methoxyphenylhydrazone (EPFMPH) is a novel compound that is a derivative of pyruvate and has been gaining attention in the scientific research community due to its potential applications in many areas. EPFMPH is a stable, non-toxic, and water-soluble compound that has been found to have a wide range of biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes, and for its possible applications in drug delivery systems.
Aplicaciones Científicas De Investigación
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is used in Fischer indolization to synthesize 4-aminoindole derivatives, which are valuable in the development of various organic compounds (Ishii, Murakami, Takeda, & Furuse, 1974).
The compound's ability to undergo abnormal Fischer indolization to provide useful indole derivatives possessing an active methine group at C6 has been explored, showcasing its utility in organic chemistry and potentially in pharmaceutical applications (Ishii et al., 1973).
This compound's reaction with Lewis acid has been studied to understand the direction of abnormal Fischer indolization, highlighting its importance in synthetic organic chemistry (Ishii, Murakami, Furuse, Hosoya, & Ikeda, 1973).
Research into the Fischer indole synthesis of this compound has revealed abnormal products, offering insights into the mechanism of this reaction and its applications in synthesizing novel organic compounds (Murakami, 2012).
The compound is involved in the synthesis of indole derivatives, particularly ethylenedioxyindoles, which have potential applications in the development of new materials and pharmaceuticals (Partsvaniya et al., 1986).
Ethyl Pyruvate, a related compound, is a novel anti-inflammatory agent, showing promise in treating critical illnesses such as severe sepsis, acute respiratory distress syndrome, and stroke (Fink, 2007).
Propiedades
IUPAC Name |
ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPJLPLVYPRIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

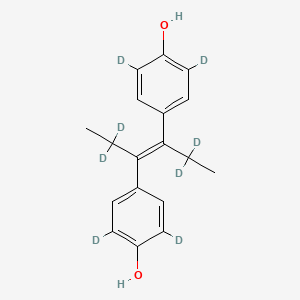
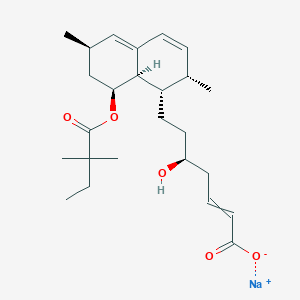
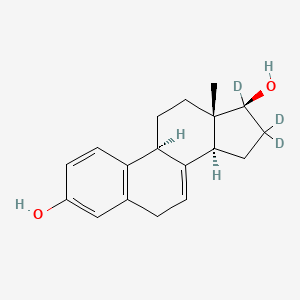
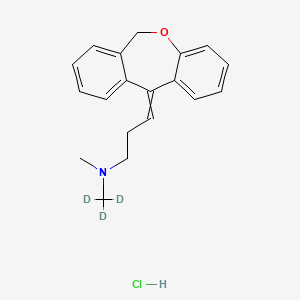

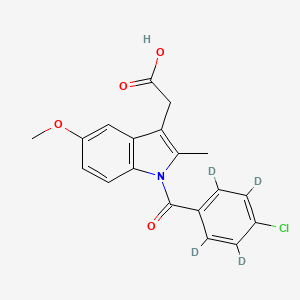
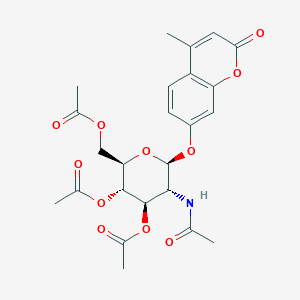
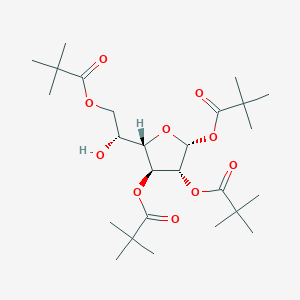
![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)
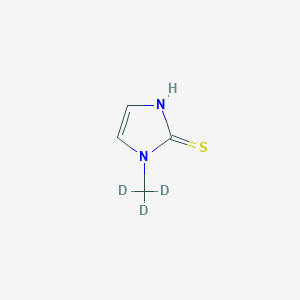
![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

